molecular formula C10H10FN5O2 B12399456 [(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol

[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol

Cat. No.: B12399456
M. Wt: 251.22 g/mol
InChI Key: YSLULYDQVQFWMU-FWOIEVBISA-N
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Description

[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol is a synthetic compound that features a unique combination of a purine base, a fluorinated furan ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol typically involves multiple steps:

    Formation of the Fluorinated Furan Ring: This step involves the fluorination of a furan precursor under controlled conditions.

    Attachment of the Purine Base: The purine base is introduced through a nucleophilic substitution reaction, where the amino group of the purine attacks the fluorinated furan ring.

    Introduction of the Methanol Group: The final step involves the addition of a methanol group to the furan ring, typically through a reduction reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the purine base, potentially modifying its functional groups.

    Substitution: The fluorine atom on the furan ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Modified purine bases.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base can mimic natural nucleotides, making it useful in the study of DNA and RNA interactions.

Medicine

In medicinal chemistry, the compound is investigated for its potential as an antiviral or anticancer agent. Its ability to interact with nucleic acids suggests it could inhibit viral replication or cancer cell proliferation.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol involves its interaction with nucleic acids. The purine base can form hydrogen bonds with complementary bases in DNA or RNA, potentially disrupting normal cellular processes. Additionally, the fluorinated furan ring may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    [(2R,5S)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol: Lacks the fluorine atom, which may affect its stability and reactivity.

    [(2R,5S)-5-(6-aminopurin-9-yl)-4-chloro-2,5-dihydrofuran-2-yl]methanol: Contains a chlorine atom instead of fluorine, which may alter its chemical properties.

    [(2R,5S)-5-(6-aminopurin-9-yl)-4-methyl-2,5-dihydrofuran-2-yl]methanol: Contains a methyl group instead of fluorine, potentially affecting its biological activity.

Uniqueness

The presence of the fluorine atom in [(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol enhances its stability and binding affinity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H10FN5O2

Molecular Weight

251.22 g/mol

IUPAC Name

[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol

InChI

InChI=1S/C10H10FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h1,3-5,10,17H,2H2,(H2,12,13,14)/t5-,10+/m1/s1

InChI Key

YSLULYDQVQFWMU-FWOIEVBISA-N

Isomeric SMILES

C1=C([C@H](O[C@H]1CO)N2C=NC3=C(N=CN=C32)N)F

Canonical SMILES

C1=C(C(OC1CO)N2C=NC3=C(N=CN=C32)N)F

Origin of Product

United States

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